![molecular formula C7H7NO B1654761 2,3-Dihydrofuro[2,3-b]pyridine CAS No. 27038-50-2](/img/structure/B1654761.png)
2,3-Dihydrofuro[2,3-b]pyridine
Overview
Description
2,3-Dihydrofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[2,3-b]pyridine involves a base-catalyzed cascade reaction. This process uses readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . Another approach involves double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrofuro[2,3-b]pyridine is complex. It involves a furan ring fused with a pyridine ring . The structure also includes a nitrogen atom and an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydrofuro[2,3-b]pyridine are quite interesting. For instance, the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis
2,3-Dihydrofuro[2,3-b]pyridine is a pale yellow solid . Its melting point is between 66-67°C . The compound’s 1H NMR and 13C NMR data are also available .Scientific Research Applications
Synthesis Techniques
- Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines have been synthesized using 3-methylsulfanyl-1,2,4-triazines with nucleophiles, facilitating the efficient synthesis of diverse bicyclic scaffolds through microwave-activated cycloaddition reactions (Hajbi et al., 2007).
- General Synthetic Approach : A strategy based on intramolecular inverse-electron-demand Diels-Alder reactions has been developed for the synthesis of functionalized 2,3-dihydrofuro[2,3-b]pyridines, utilizing cross-coupling reactions like Suzuki, Stille, and Sonogashira (Hajbi et al., 2008).
Chemical Transformations
- Double Reduction and Double Heterocyclization : The reaction of specific malononitriles with sodium borohydride leads to the formation of diastereoselective 2,3-dihydrofuro[2,3-b]pyridine derivatives, involving a complex process of ring opening, reduction, and tandem closure of furan and pyridine rings (Belikov et al., 2018).
- Efficient One-Pot Synthesis : A strategy for the rapid synthesis of 2,3-dihydrofuro[3,2-b]pyridines involves the reaction of specific starting materials in the presence of TBAF and Hunig's base, yielding functionalized products suitable for further manipulation (Kuethe, 2019).
Pharmaceutical Applications
- Synthesis of Potential Drug Scaffolds : Selective introduction of substituents on 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been achieved, suggesting their potential as scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Exploration of Chemical Reactivity
- Charting Chemical Reactivity Space : The reactivity of the 2,3-substituted furo[2,3-b]pyridines framework has been explored, revealing insights into its functionalization and stability under various conditions, contributing to the development of new pyridine-dihydropyrazolone scaffolds (Fumagalli & Emery, 2016).
properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMHNXABCSMTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543402 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27038-50-2 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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